Cas no 1344793-06-1 (3-(2,4-dimethylphenyl)prop-2-en-1-amine)

3-(2,4-dimethylphenyl)prop-2-en-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2,4-dimethylphenyl)prop-2-en-1-amine
- EN300-1246774
- 1344793-06-1
-
- Inchi: 1S/C11H15N/c1-9-5-6-11(4-3-7-12)10(2)8-9/h3-6,8H,7,12H2,1-2H3/b4-3+
- InChI Key: YGVFKBUHAZQFLO-ONEGZZNKSA-N
- SMILES: NC/C=C/C1C=CC(C)=CC=1C
Computed Properties
- Exact Mass: 161.120449483g/mol
- Monoisotopic Mass: 161.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26Ų
3-(2,4-dimethylphenyl)prop-2-en-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1246774-0.5g |
3-(2,4-dimethylphenyl)prop-2-en-1-amine |
1344793-06-1 | 0.5g |
$877.0 | 2023-06-08 | ||
Enamine | EN300-1246774-500mg |
3-(2,4-dimethylphenyl)prop-2-en-1-amine |
1344793-06-1 | 500mg |
$535.0 | 2023-10-02 | ||
Enamine | EN300-1246774-5.0g |
3-(2,4-dimethylphenyl)prop-2-en-1-amine |
1344793-06-1 | 5g |
$2650.0 | 2023-06-08 | ||
Enamine | EN300-1246774-10.0g |
3-(2,4-dimethylphenyl)prop-2-en-1-amine |
1344793-06-1 | 10g |
$3929.0 | 2023-06-08 | ||
Enamine | EN300-1246774-1.0g |
3-(2,4-dimethylphenyl)prop-2-en-1-amine |
1344793-06-1 | 1g |
$914.0 | 2023-06-08 | ||
Enamine | EN300-1246774-0.25g |
3-(2,4-dimethylphenyl)prop-2-en-1-amine |
1344793-06-1 | 0.25g |
$840.0 | 2023-06-08 | ||
Enamine | EN300-1246774-100mg |
3-(2,4-dimethylphenyl)prop-2-en-1-amine |
1344793-06-1 | 100mg |
$490.0 | 2023-10-02 | ||
Enamine | EN300-1246774-2500mg |
3-(2,4-dimethylphenyl)prop-2-en-1-amine |
1344793-06-1 | 2500mg |
$1089.0 | 2023-10-02 | ||
Enamine | EN300-1246774-2.5g |
3-(2,4-dimethylphenyl)prop-2-en-1-amine |
1344793-06-1 | 2.5g |
$1791.0 | 2023-06-08 | ||
Enamine | EN300-1246774-0.1g |
3-(2,4-dimethylphenyl)prop-2-en-1-amine |
1344793-06-1 | 0.1g |
$804.0 | 2023-06-08 |
3-(2,4-dimethylphenyl)prop-2-en-1-amine Related Literature
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
Additional information on 3-(2,4-dimethylphenyl)prop-2-en-1-amine
Introduction to 3-(2,4-dimethylphenyl)prop-2-en-1-amine (CAS No. 1344793-06-1)
3-(2,4-dimethylphenyl)prop-2-en-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1344793-06-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a unique structural motif of an amine group attached to a propenyl chain with a 2,4-dimethylphenyl substituent, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and development.
The molecular structure of 3-(2,4-dimethylphenyl)prop-2-en-1-amine consists of a phenyl ring substituted at the 2 and 4 positions with methyl groups, linked to a propenyl side chain that terminates with an amine functional group. This arrangement imparts distinct electronic and steric characteristics to the molecule, which are critical in determining its biological activity and potential therapeutic applications. The presence of both aromatic and aliphatic components in its structure allows for diverse interactions with biological targets, making it an intriguing subject for synthetic chemists and biologists alike.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural features. The 2,4-dimethylphenyl moiety is particularly noteworthy, as it has been shown to influence the binding affinity and selectivity of molecules toward various enzymes and receptors. This feature is often exploited in the design of drugs targeting neurological disorders, inflammatory conditions, and other diseases where precise molecular interactions are crucial.
The amine group in 3-(2,4-dimethylphenyl)prop-2-en-1-amine serves as a key pharmacophore, enabling the compound to engage in hydrogen bonding and other polar interactions with biological targets. Such interactions are essential for modulating the activity of enzymes and receptors involved in disease pathways. Additionally, the propenyl side chain provides flexibility to the molecule, allowing it to adopt multiple conformations that may enhance its binding efficacy.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 3-(2,4-dimethylphenyl)prop-2-en-1-amine with greater accuracy. Molecular docking studies have suggested that this compound may interact with several targets of interest, including protein kinases and transcription factors. These interactions could potentially lead to the development of novel therapeutic agents for conditions such as cancer, autoimmune diseases, and central nervous system disorders.
The synthesis of 3-(2,4-dimethylphenyl)prop-2-en-1-amine presents an interesting challenge due to its complex structural features. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such molecules. Techniques such as cross-coupling reactions, Grignard additions, and transition-metal-catalyzed processes have been employed to construct the desired framework efficiently. These advances have not only improved yields but also allowed for greater customization of the compound’s structure to optimize its biological properties.
In vitro studies have begun to uncover the potential biological activities of 3-(2,4-dimethylphenyl)prop-2-en-1-amine. Initial experiments have shown that this compound exhibits moderate inhibitory effects on certain enzymes implicated in inflammatory pathways. Furthermore, preliminary toxicity assessments suggest that it is well-tolerated at tested doses, although further studies are needed to fully evaluate its safety profile.
The pharmaceutical industry is increasingly recognizing the importance of structurally diverse compounds in drug discovery. Molecules like 3-(2,4-dimethylphenyl)prop-2-en-1-amine offer a rich source of novel chemical entities that can be explored for their therapeutic potential. By leveraging cutting-edge synthetic techniques and computational tools, researchers can rapidly screen large libraries of such compounds to identify promising candidates for further development.
Future research directions for 3-(2,4-dimethylphenyl)prop-2-en-1-amine include exploring its mechanism of action in greater detail and optimizing its pharmacokinetic properties. Additionally, investigating its potential as a lead compound for drug development could open up new avenues in treating various diseases. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in realizing these goals.
The versatility of 3-(2,4-dimethylphenyl)propenol amine CAS No 1344793 06 1 makes it a compelling candidate for further investigation. Its unique structural features and promising biological activities position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its properties and potential applications, this compound is poised to play a significant role in advancing pharmaceutical science.
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